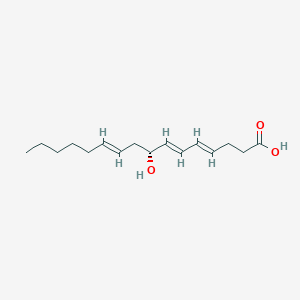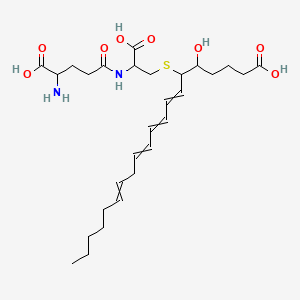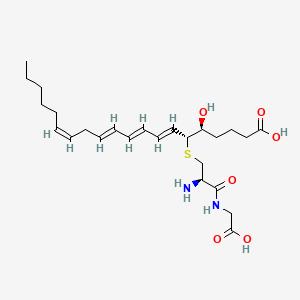
11-trans Leukotriene D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-trans Leukotriene D4 is a C-11 double bond isomer of Leukotriene D4. Leukotriene D4 undergoes slow temperature-dependent isomerization to form this compound during storage. This compound retains about 10-25% of the potency for contraction of guinea pig ileum, trachea, and parenchyma compared to Leukotriene D4 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-trans Leukotriene D4 is synthesized through the isomerization of Leukotriene D4. This process involves the slow temperature-dependent isomerization of Leukotriene D4 to this compound during storage .
Industrial Production Methods: The industrial production of this compound typically involves the controlled storage of Leukotriene D4 under specific temperature conditions to promote the isomerization process. This method ensures the gradual conversion of Leukotriene D4 to this compound .
Chemical Reactions Analysis
Types of Reactions: 11-trans Leukotriene D4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation or alkylation reactions can be carried out using reagents like halogens or alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound .
Scientific Research Applications
11-trans Leukotriene D4 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of leukotriene pathways and their isomers.
Biology: Investigated for its role in inflammatory responses and its effects on smooth muscle contraction.
Medicine: Studied for its potential therapeutic applications in treating conditions like asthma and allergic reactions.
Industry: Utilized in the development of pharmaceuticals targeting leukotriene pathways
Mechanism of Action
11-trans Leukotriene D4 exerts its effects by binding to cysteinyl leukotriene receptors, specifically cysteinyl leukotriene receptor 1 and cysteinyl leukotriene receptor 2. These receptors are G-protein-coupled receptors that mediate the compound’s effects on smooth muscle contraction and inflammatory responses. The binding of this compound to these receptors activates downstream signaling pathways, including the Mitogen-Activated Protein Kinase pathway and the Phosphatidylinositol 3-Kinase/Protein Kinase B pathway .
Comparison with Similar Compounds
Leukotriene D4: The parent compound from which 11-trans Leukotriene D4 is derived.
Leukotriene C4: Another cysteinyl leukotriene involved in inflammatory responses.
Leukotriene E4: A metabolite of Leukotriene D4 with similar biological activities.
Uniqueness: this compound is unique due to its specific isomerization at the C-11 position, which results in distinct biological activities compared to its parent compound, Leukotriene D4. This isomerization affects its potency and receptor binding affinity, making it a valuable compound for studying leukotriene pathways and developing targeted therapies .
Properties
IUPAC Name |
(5S,6R,7E,9E,11E,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9+,12-11+,16-13+/t20-,21-,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEESKJGWJFYOOK-KJGJJCHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
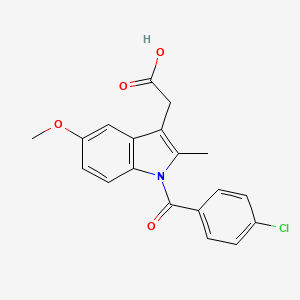
![[2-(11-Carboxy-9-oxoundec-10-enoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10767659.png)
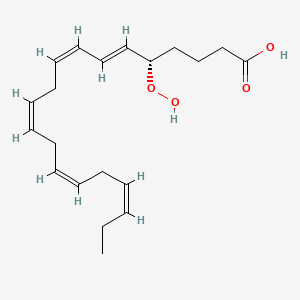

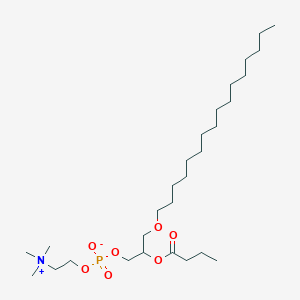

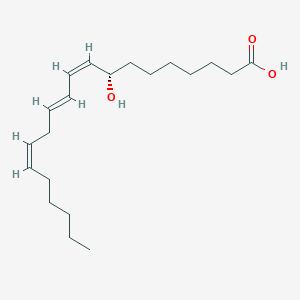
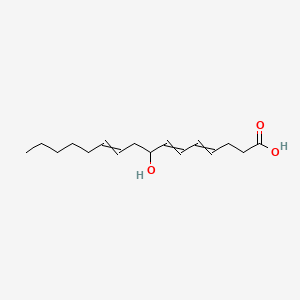

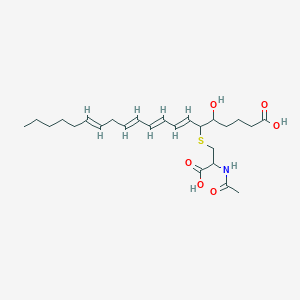
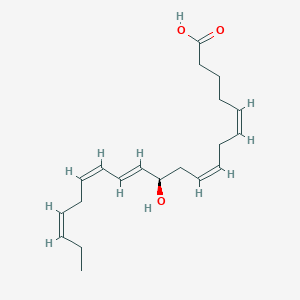
![(6Z,9R,11Z,14Z)-9-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid](/img/structure/B10767737.png)
